N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as NM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is a critical step in cell division. N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide binds to the colchicine site of tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to possess anti-inflammatory and analgesic properties. Studies have also demonstrated that N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. Additionally, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One of the primary areas of focus is the development of new formulations of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in other fields, such as pain management and neurodegenerative diseases. Finally, the mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide needs to be studied in more detail to gain a better understanding of its effects on cellular processes.
Conclusion:
In conclusion, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, or N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, is a chemical compound that has shown promising results in various fields of scientific research, including cancer research, pain management, and neurodegenerative diseases. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. Although N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages, such as potent anticancer activity and low toxicity, it also has limitations, such as poor solubility. Future research on N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide should focus on developing new formulations, investigating its potential applications in other fields, and gaining a better understanding of its mechanism of action.
Scientific Research Applications
N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is in the field of cancer research. Studies have shown that N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(3-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-6-5-15(12-16(17)18(22)21-7-9-26-10-8-21)27(23,24)20-14-4-2-3-13(19)11-14/h2-6,11-12,20H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJORIPEGUTHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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